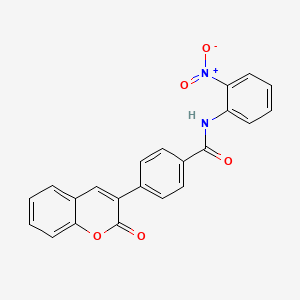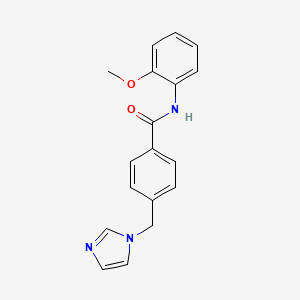
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as NNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. NNBC is a yellow crystalline powder with a molecular weight of 401.36 g/mol.
Wirkmechanismus
The mechanism of action of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it is believed that N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial infection.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages as a research tool. It is readily available, relatively inexpensive, and has a high purity level. However, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has some limitations as well. It is highly toxic and must be handled with care. It also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One potential direction is the development of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide-based drugs for the treatment of various diseases such as cancer and microbial infections. Another potential direction is the use of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide as a plant growth regulator and pesticide in agriculture. Further research is also needed to elucidate the mechanism of action of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and to explore its potential applications in industry.
Synthesemethoden
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)benzamide in the presence of a suitable base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide by the addition of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have potential as a novel antibiotic agent against drug-resistant bacteria.
In agriculture, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to have potential as a plant growth regulator. It has been shown to promote the growth of various crops such as wheat, rice, and maize. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have potential as a pesticide against various pests such as aphids, spider mites, and whiteflies.
In industry, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to have potential as a fluorescent probe for the detection of various metal ions such as copper, mercury, and lead. It has also been found to have potential as a material for the fabrication of organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)-4-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-21(23-18-6-2-3-7-19(18)24(27)28)15-11-9-14(10-12-15)17-13-16-5-1-4-8-20(16)29-22(17)26/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APULGSSWYVQQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5975267.png)
![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5975306.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5975367.png)